Codactide

説明

コダクチドは、2型糖尿病の治療における潜在的な可能性について主に研究されている実験薬です。 これは、血糖値の調節に重要な役割を果たすグルカゴン様ペプチド1とグルカゴンなどのヒトホルモンを模倣することによって機能します 。 コダクチドは、皮下注射によって投与されるペプチドです .

準備方法

コダクチドの合成には、複雑なペプチド合成技術が用いられます。調製には通常、以下の手順が含まれます。

固相ペプチド合成(SPPS): この方法は、固体樹脂に固定された増大するペプチド鎖にアミノ酸を順次添加することを含みます。このプロセスには、ペプチド鎖を伸長するための脱保護とカップリングサイクルが含まれます。

精製: 粗ペプチドは、高性能液体クロマトグラフィー(HPLC)を使用して精製され、不純物を除去し、所望の純度レベルを実現します。

特性評価: 精製されたペプチドは、質量分析法や核磁気共鳴(NMR)分光法などの技術を使用して特性評価され、その構造と純度を確認します。

コダクチドの工業的生産方法には、SPPSプロセスをスケールアップし、精製手順を最適化して、大規模製造における一貫性と効率を確保することが含まれる可能性があります。

化学反応の分析

コダクチドは、以下を含むさまざまな化学反応を受けます。

酸化: ペプチドは、特にメチオニンおよびシステイン残基で酸化反応を受ける可能性があり、スルホキシドおよびジスルフィドの形成につながります。

還元: 還元反応は酸化を逆転させることができ、スルホキシドをメチオニンに戻し、ジスルフィド結合を切断して遊離チオールを生成します。

置換: コダクチド中のアミノ酸残基は、特定の側鎖が修飾または置換されてペプチドの特性が変化する置換反応を受ける可能性があります。

これらの反応で使用される一般的な試薬には、酸化剤(過酸化水素など)による酸化と、還元剤(ジチオスレイトール(DTT)など)による還元が含まれます。これらの反応から生成される主要な生成物は、関与する特定の残基と反応条件によって異なります。

科学的研究における用途

コダクチドには、以下を含むいくつかの科学的研究における用途があります。

化学: ペプチド合成、精製、および特性評価技術を研究するためのモデル化合物として役立ちます。

生物学: コダクチドは、グルカゴン様ペプチド1とグルカゴンのグルコース代謝とインスリン分泌における役割を調査するために使用されます。

医学: この化合物は、2型糖尿病の潜在的な治療薬として研究されており、有効性、安全性、および作用機序に焦点を当てています。

産業: コダクチドの合成および生産方法は、他のペプチド系医薬品に適用できる大規模なペプチド製造プロセスに関する洞察を提供します。

科学的研究の応用

CODACTIDE has several scientific research applications, including:

Chemistry: It serves as a model compound for studying peptide synthesis, purification, and characterization techniques.

Biology: this compound is used to investigate the role of glucagon-like peptide 1 and glucagon in glucose metabolism and insulin secretion.

Medicine: The compound is being explored as a potential therapeutic agent for type 2 diabetes mellitus, with studies focusing on its efficacy, safety, and mechanism of action.

Industry: this compound’s synthesis and production methods provide insights into large-scale peptide manufacturing processes, which can be applied to other peptide-based drugs.

作用機序

コダクチドは、グルカゴン様ペプチド1とグルカゴンの作用を模倣することによって効果を発揮します。これらのホルモンは、膵臓のβ細胞にあるそれぞれの受容体に結合し、インスリン分泌を刺激し、血糖値を低下させます。コダクチドの分子標的は、グルカゴン様ペプチド1受容体とグルカゴン受容体です。その作用機序に関与する経路には、アデニル酸シクラーゼの活性化が含まれ、サイクリックAMPレベルの増加とそれに続くインスリン放出につながります。

類似の化合物との比較

コダクチドは、以下のような糖尿病治療に使用される他のペプチド系医薬品と比較することができます。

エキセナチド: 2型糖尿病における血糖コントロールを改善するために使用されるグルカゴン様ペプチド1受容体アゴニスト。

リラグルチド: エキセナチドよりも半減期が長い別のグルカゴン様ペプチド1受容体アゴニスト。

デュラグルチド: 類似の作用機序を持つ、週1回のグルカゴン様ペプチド1受容体アゴニスト。

コダクチドの独自性は、グルカゴン様ペプチド1とグルカゴン受容体の両方に二重作用することにあるため、他の単一標的ペプチドと比較して、血糖値調節に対するより包括的なアプローチを提供する可能性があります。

類似化合物との比較

CODACTIDE can be compared with other peptide-based drugs used for diabetes treatment, such as:

Exenatide: A glucagon-like peptide 1 receptor agonist used to improve glycemic control in type 2 diabetes.

Liraglutide: Another glucagon-like peptide 1 receptor agonist with a longer half-life than exenatide.

Dulaglutide: A once-weekly glucagon-like peptide 1 receptor agonist with a similar mechanism of action.

This compound’s uniqueness lies in its dual action on both glucagon-like peptide 1 and glucagon receptors, potentially offering a more comprehensive approach to glucose regulation compared to other single-target peptides.

特性

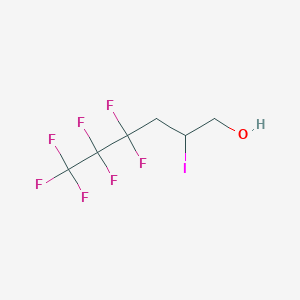

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C101H158N30O23S/c1-58(2)84(99(153)115-54-81(135)117-68(26-10-15-40-103)88(142)120-70(28-12-17-42-105)90(144)121-69(27-11-16-41-104)89(143)119-67(85(108)139)25-9-14-39-102)130-98(152)80-31-20-45-131(80)100(154)74(29-13-18-43-106)118-82(136)53-114-87(141)77(49-61-51-113-66-24-8-7-23-64(61)66)127-91(145)71(30-19-44-112-101(109)110)122-94(148)76(47-59-21-5-4-6-22-59)126-96(150)78(50-62-52-111-57-116-62)128-92(146)72(36-37-83(137)138)123-93(147)73(38-46-155-3)124-97(151)79(56-133)129-95(149)75(125-86(140)65(107)55-132)48-60-32-34-63(134)35-33-60/h4-8,21-24,32-35,51-52,57-58,65,67-80,84,113,132-134H,9-20,25-31,36-50,53-56,102-107H2,1-3H3,(H2,108,139)(H,111,116)(H,114,141)(H,115,153)(H,117,135)(H,118,136)(H,119,143)(H,120,142)(H,121,144)(H,122,148)(H,123,147)(H,124,151)(H,125,140)(H,126,150)(H,127,145)(H,128,146)(H,129,149)(H,130,152)(H,137,138)(H4,109,110,112)/t65-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,84+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHVGPOWQPPVFU-QQLGXXNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C101H158N30O23S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177096 | |

| Record name | Codactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2192.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22572-04-9 | |

| Record name | Codactide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022572049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Codactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CODACTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XZ27O27U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylate 2hcl](/img/structure/B1602202.png)

![[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1602214.png)